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Compound of Interest

3,3,5,5-Tetramethylmorpholine
Compound Name:

hydrochloride
CAS No.: 2171815-45-3
Cat. No.: B3381106

Get Quote

Executive Summary

e Target Compound: 3,3,5,5-Tetramethylmorpholine Hydrochloride (CAS: 5977-65-1 for
free base analog ref; specific salt forms vary).

+ Primary Application: Used as a sterically hindered amine building block, pH buffer, and
radical trap precursor.

o Key Spectral Feature: The substitution of four methyl groups at the 3 and 5 positions
eliminates vicinal coupling for the ring methylene protons, collapsing the complex multiplets
seen in Morpholine into distinct singlets.

o Diagnostic Advantage: TMM-HCI offers superior spectral resolution for quantification in
complex mixtures due to its simplified signal pattern.

Structural Logic & Experimental Design
2.1 Structural Comparison
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The drastic difference in the NMR spectra arises from the local symmetry and proton

environments.

Feature

Morpholine HCI

3,3,5,5-
Tetramethylmorpholine
HCI

Core Structure

Unsubstituted heterocycle

Tetra-methylated at C3/C5
(adjacent to N)

Proton Neighbors

Vicinal coupling (
) between N-CH

and O-CH

No vicinal protons for O-CH

(blocked by quaternary C)

Conformation

Rapid chair flipping (averaging

axial/lequatorial)

Biased/Locked chair due to

1,3-diaxial methyl steric bulk

Symmetry

(effective)

(high symmetry)

2.2 Experimental Protocol: Sample Preparation

To ensure reproducibility and correct signal assignment, follow this self-validating protocol.

Solvent Selection:

o Method A (Deuterium Oxide, D

0O):Recommended for purity assay.

o Effect: Instantly exchanges the acidic NH

protons (H/D exchange).

o Result: The NH signal disappears, simplifying the baseline and preventing overlap with

aromatic impurities.

« Method B (DMSO-d
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):Recommended for salt verification.

o Effect: Retains the acidic NH

protons.

o Result: Shows a broad downfield signal (~9.0-10.0 ppm), confirming the hydrochloride salt
formation.

Step-by-Step Workflow:

Weighing: Dissolve 10-15 mg of TMM-HCI in 0.6 mL of solvent.

Equilibration: Allow the solution to stand for 5 minutes. (Note: In D

O, ensure complete H/D exchange of the ammonium protons).

Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay

1.0 s, 16 scans).

Referencing:
o D

O: Set HDO residual peak to 4.79 ppm.

o DMSO-d

: Set residual solvent pentet to 2.50 ppm.

Spectral Analysis: The "Fingerprint" Comparison

This section contrasts the spectral output of TMM-HCI against the industry-standard Morpholine
HCI.

3.1 Morpholine Hydrochloride (The "Complex" Standard)

The spectrum of the unsubstituted parent is defined by spin-spin coupling.

e 3.0 - 3.2 ppm: Multiplet (apparent triplet) corresponding to N-CH
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e 3.8 -4.0 ppm: Multiplet (apparent triplet) corresponding to O-CH

e Analysis: The signals are split due to the

coupling between the C2 and C3 protons. This creates broad multiplets that can obscure
impurities.

3.2 3,3,5,5-Tetramethylmorpholine HCI (The "Simplified" Alternative)

The spectrum of TMM-HCl is defined by singularity and isolation.
Table 1: 1H NMR Peak Assignment (in D

0O)
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Chemical Shift

( o . . Structural
Multiplicity Integration Assignment .
Justification

» Ppm)

Four equivalent
) methyl groups on
1.35-1.45 Singlet (s) 12H
quaternary

carbons (C3/C5).

Methylene
protons at
C2/C6. Crucial:
They appear as
a singlet
3.60-3.70 Singlet (s) 4H because the
adjacent carbons
(C3/C5) are
guaternary (no
neighbors to split

the signal).

Residual solvent
4.79 Singlet -- HDO peak

(Reference).

Note: In DMSO-d

, an additional broad signal appears at >9.0 ppm for the

protons.

3.3 Mechanistic Insight: Why a Singlet?

In TMM, the methylene protons (

) are attached to C2. The adjacent carbon C3 has zero protons (it is fully substituted with
methyls).

e Coupling Rule: Splitting occurs only with vicinal (3-bond) neighbors.
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e Result: Since

neighbors, the multiplicity is
(Singlet).

o Advanced Note: While the ring is sterically locked, making axial and equatorial protons
diastereotopic (theoretically an AB quartet), the high symmetry and similar electronic
environment often result in a singlet or a tightly coupled AB system that appears as a singlet
at standard field strengths (300-400 MHz).

Visualization of Analysis Logic

The following diagram illustrates the decision pathway for characterizing TMM-HCI versus
Morpholine.[1][2]
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Unknown Morpholine Salt Sample

Dissolve in D20

H exchanges (disappears)

Check NH Signal

;

Analyze 3.0 - 4.0 ppm Region

Signal Multiplicity?

Multiplets (Triplets) Sharp Singlet
(Vicinal Coupling Present) (No Vicinal Coupling)

Check 1.0 - 1.5 ppm

ID: Morpholine HCI (Strong Singlet 12H)

ID: 3,3,5,5-Tetramethylmorpholine HCI

Click to download full resolution via product page

Caption: Decision tree for distinguishing TMM-HCI from Morpholine HCI based on signal
multiplicity.
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Metric Morpholine HCI Tetramethylmorpho Verdict
line HCI

High: Overlappin
g PPIng Low: Discrete singlets

] multiplets make ) TMM Wins for
Spectral Complexity ) ) o ) allow precise o )
integration difficult in ) ] quantitative analysis.
_ integration.
mixtures.

Moderate: Small )
High: The clean

] ) impurity peaks can ) TMM Wins for purity

Impurity Detection ] ) baseline reveals even

hide under the ring ) - assays.

) trace impurities.
multiplets.
Rigid: Steric bulk

Flexible: Ring locks conformation, TMM Wins for
Structural Rigidity inversion averages useful for conformational

signals. stereochemical design.

studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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